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molecular formula C17H14N2O2 B1228433 2-(6-cyano-2,2-dimethyl-2H-1-benzopyran-4-yl)pyridine N-oxide CAS No. 120280-37-7

2-(6-cyano-2,2-dimethyl-2H-1-benzopyran-4-yl)pyridine N-oxide

Cat. No. B1228433
M. Wt: 278.30 g/mol
InChI Key: PQVILGHAVGQHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05118694

Procedure details

406 mg of m-chloroperbenzoic acid were added to a solution of 524 mg of 2,2-dimethyl-4-(2-pyridyl)-2H-1-benzopyran-6-carbonitrile in 15 ml of dichloromethane at room temperature. After stirring at room temperature for 17 hours the solution was washed with sodium bicarbonate solution. The organic phase was dried over sodium sulphate and evaporated. The residue was chromatographed on silica gel using methanol/ethyl acetate (1:4) for the elution. There were obtained 240 mg of 2-(6-cyano-2,2-dimethyl-2H1-benzopyran-4-yl)pyridine N-oxide of melting point 187°-189° C. after recrystallization from ethyl acetate.
Quantity
406 mg
Type
reactant
Reaction Step One
Name
2,2-dimethyl-4-(2-pyridyl)-2H-1-benzopyran-6-carbonitrile
Quantity
524 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(C(OO)=[O:9])C=1.[CH3:12][C:13]1([CH3:31])[CH:18]=[C:17]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][N:20]=2)[C:16]2[CH:25]=[C:26]([C:29]#[N:30])[CH:27]=[CH:28][C:15]=2[O:14]1>ClCCl>[C:29]([C:26]1[CH:27]=[CH:28][C:15]2[O:14][C:13]([CH3:31])([CH3:12])[CH:18]=[C:17]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][N+:20]=3[O-:9])[C:16]=2[CH:25]=1)#[N:30]

Inputs

Step One
Name
Quantity
406 mg
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
2,2-dimethyl-4-(2-pyridyl)-2H-1-benzopyran-6-carbonitrile
Quantity
524 mg
Type
reactant
Smiles
CC1(OC2=C(C(=C1)C1=NC=CC=C1)C=C(C=C2)C#N)C
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 17 hours the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel
WASH
Type
WASH
Details
for the elution

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(#N)C=1C=CC2=C(C(=CC(O2)(C)C)C2=[N+](C=CC=C2)[O-])C1
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: CALCULATEDPERCENTYIELD 43.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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